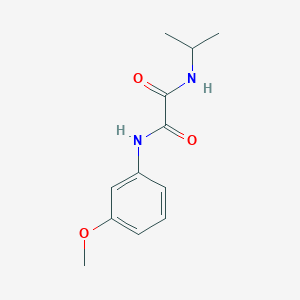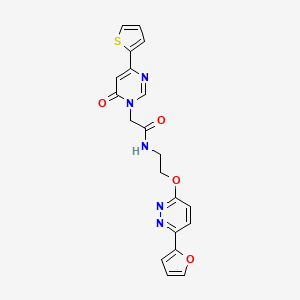
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione” is a type of imidazole derivative. Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. In this case, the imidazole ring is substituted with a 3-chlorophenyl group at the 3-position and a 4-ethoxyphenyl group at the 5-position. The presence of the thione group (C=S) at the 2-position of the imidazole ring is also noteworthy .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The 3-chlorophenyl and 4-ethoxyphenyl groups are aromatic rings substituted with a chlorine atom and an ethoxy group, respectively .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-donating ethoxy group and the electron-withdrawing chloro group on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar imidazole ring could impact its solubility, melting point, boiling point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research has delved into the synthesis and molecular structure analysis of compounds structurally similar to "3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione." For example, the synthesis of related imidazole derivatives and their crystal structure determination via X-ray diffraction has provided insights into their molecular configuration, including planarity of rings and intermolecular interactions such as hydrogen bonding and π···π interactions (Sharma et al., 2017).
Antimicrobial and Antifungal Agents
Some derivatives have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents. For instance, the synthesis of formazans from Mannich base of related compounds demonstrated moderate activity against Escherichia coli, Salmonella typhi, and various fungal strains (Sah et al., 2014).
Anticancer Agents
Compounds based on the imidazole scaffold, such as those incorporating the 3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione structure, have been explored for their potential as anticancer agents. Research into tubulin polymerization inhibitors based on the imidazole scaffold has identified compounds with potent in vitro and in vivo anticancer activity, highlighting the therapeutic potential of these derivatives (Romagnoli et al., 2016).
Electrochemical Studies
The electrochemical properties of related compounds have been investigated for applications in electronic devices. Studies on copolymerization with 3,4-ethylenedioxythiophene (EDOT) and the evaluation of optical and electrochromic properties suggest the utility of these compounds in developing materials with desirable electronic characteristics (Soylemez et al., 2015).
Safety and Hazards
Direcciones Futuras
Future research could explore the potential biological activities of this compound, given that many imidazole derivatives have demonstrated diverse biological activities. Additionally, studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQQGUTMNUVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)
![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)


![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)




![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)
